(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone
Description
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone features a pyrimidine core substituted with ethyl and fluorine groups at positions 6 and 5, respectively. A pyrrolidinyloxy group bridges the pyrimidine to a furan-2-yl methanone moiety.
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-2-11-13(16)14(18-9-17-11)22-10-5-6-19(8-10)15(20)12-4-3-7-21-12/h3-4,7,9-10H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTVUHPMEVRMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC=CO3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Pyrimidine Synthesis: : Starting with the synthesis of 6-Ethyl-5-fluoropyrimidine, typically achieved via nucleophilic aromatic substitution reactions. Common reagents include ethylamine and fluoropyrimidine under controlled temperatures.
Pyrrolidine Coupling: : The pyrrolidine fragment is introduced through a condensation reaction with 6-Ethyl-5-fluoropyrimidine, facilitated by catalysts such as Lewis acids.
Furan Attachment: : The final step involves the coupling of the (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine with furfural or a derivative in the presence of a base to achieve the methanone bridge.
Industrial Production Methods
While specific industrial production methods can vary, the general approach involves scaling up the synthetic routes in optimized reactors, ensuring high yields and purity through advanced separation techniques like high-performance liquid chromatography (HPLC) and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation to introduce hydroxyl or carbonyl functional groups, potentially altering its bioactivity.
Reduction: : The compound's pyrimidine and furan rings can undergo reduction, affecting the electronic distribution and reactivity.
Substitution: : The fluorine atom on the pyrimidine can be a site for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, alkyl, and hydroxyl groups.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alkanes.
Substitution: : Formation of new heterocyclic derivatives.
Scientific Research Applications
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. Its unique structural features and potential biological activities make it a significant subject for research. This article explores the applications of this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.
Structural Features
The molecular structure of the compound includes several notable components:
- Pyrrolidine Ring : This five-membered ring contributes to the compound's rigidity and may enhance its binding affinity to biological targets.
- Fluorinated Pyrimidine Moiety : The presence of a fluorine atom enhances the compound's stability and bioavailability, making it an attractive candidate for drug development.
- Furan Group : This aromatic component adds to the compound's versatility and potential for further functionalization.
Preliminary studies indicate that this compound exhibits promising biological activities, particularly in:
Anticancer Activity
The fluoropyrimidine component is known for its role in anticancer therapies. Initial research suggests that this compound may enhance efficacy against various cancer cell lines, including breast and colon cancer models. Studies have shown dose-dependent responses in cell viability assays post-treatment.
Enzyme Inhibition
The compound may effectively bind to specific enzymes involved in metabolic pathways, modulating their activity and leading to significant biological effects. Detailed interaction studies are needed to confirm these findings.
Neuroprotective Effects
Similar compounds have been associated with neuroprotective properties. While empirical testing is required to confirm this hypothesis for the current compound, its structural features suggest potential interactions with neurobiological targets.
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound exhibit significant activity against various cancer cell lines. These studies typically measure cell viability after treatment to assess efficacy.
In Vivo Studies
Animal models have been utilized to evaluate pharmacokinetics and therapeutic effects. Results indicated significant tumor reduction in treated groups compared to controls, with minimal side effects observed, suggesting a favorable safety profile.
Mechanistic Studies
Research has focused on understanding molecular interactions between the compound and its biological targets. Binding affinity assays indicate strong interactions with key metabolic enzymes, which may underlie its anticancer effects.
Mechanism of Action
The compound's mechanism of action is primarily driven by its ability to interact with biological macromolecules. It forms specific hydrogen bonds and van der Waals interactions with enzyme active sites, altering the conformation and activity of the enzymes. This interaction can modulate pathways like signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Pyrimidine vs. Pyrazolo-pyrimidine Cores : The target compound’s pyrimidine core contrasts with pyrazolo-pyrimidine scaffolds (e.g., Example 64 in ), which often exhibit kinase inhibitory activity due to planar aromatic systems .
- Substituent Impact: Fluorine: The 5-fluorine in the target compound may enhance metabolic stability and electron-withdrawing effects compared to methoxy groups in ’s furochromenyl derivatives . Pyrrolidinyloxy Linker: This moiety likely improves conformational flexibility and binding affinity compared to rigid furochromenyl groups in ’s compounds .
Pharmacological Potential
While direct data for the target compound are absent, structural parallels suggest possible applications:
- Kinase Inhibition : Pyrimidine derivatives (e.g., Example 64 in ) often target ATP-binding pockets in kinases. The fluorine and ethyl groups may optimize steric and electronic interactions .
- Anti-inflammatory Effects: Compounds with furochromenyl-thioxo-pyrimidine scaffolds () show analgesic activity, suggesting that the target’s furan methanone and pyrrolidine groups could modulate similar pathways .
Biological Activity
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone represents a novel class of synthetic organic molecules with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure features several key components:
- Pyrrolidine Ring : A five-membered ring that contributes to the compound's biological properties.
- Fluoropyrimidine Derivative : Known for anticancer activity, this moiety may enhance the compound's efficacy against various cancer cell lines.
- Furan Moiety : This aromatic component can interact with biological targets, potentially influencing pharmacological effects.
The molecular formula is with a molecular weight of approximately 385.395 g/mol .
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors within biological systems. The presence of the fluorinated pyrimidine suggests potential inhibition of kinases involved in various signaling pathways, particularly in cancer and infectious diseases .
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit:
- Anticancer Activity : Due to the fluoropyrimidine component, it may inhibit cancer cell proliferation by targeting specific pathways.
- Antimicrobial Properties : The structural components suggest potential efficacy against certain pathogens, although specific studies are needed to confirm this .
In Vitro Studies
Recent research has focused on evaluating the compound's efficacy against various biological targets. Notably, it was tested for its inhibitory effects on plasmodial kinases, which are crucial for malaria parasite survival.
| Compound | Target Kinase | IC50 (nM) | Observations |
|---|---|---|---|
| This compound | PfGSK3 | 698 ± 66 | Moderate inhibition observed |
| This compound | PfPK6 | 768 ± 98 | Comparable activity to other analogues |
These findings suggest that the compound can inhibit key kinases in the malaria life cycle, indicating its potential as an antimalarial agent .
Case Studies
In a notable study, compounds similar to this compound were evaluated for their effects on cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and migration in vitro, particularly against A431 vulvar epidermal carcinoma cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
